C4-Selective SNAr Amination
The 5-bromo-4-chloro-2-methoxypyrimidine scaffold provides a defined reactivity gradient for sequential functionalization via SNAr. In a direct demonstration, the C4 chlorine undergoes highly selective substitution with isopropylamine, leaving the C5 bromine untouched, to yield 5-bromo-N-isopropyl-4-methoxypyrimidin-2-amine in an excellent 88% isolated yield [1]. This contrasts sharply with its regioisomer, 5-bromo-2-chloro-4-methoxypyrimidine, where the C2 chlorine is the primary site for nucleophilic attack, and with 2,4-dichloropyrimidine systems where C4 substitution is favored over C2, but the subsequent cross-coupling handle (C5-Br) is absent [2]. The 88% yield for a single, chemoselective SNAr event quantifies the high synthetic efficiency afforded by this specific substitution pattern.
| Evidence Dimension | Chemoselective SNAr Yield for Amine Installation at C4 vs. C2 |
|---|---|
| Target Compound Data | 88% isolated yield for selective C4 amination with isopropylamine |
| Comparator Or Baseline | For 5-bromo-2-chloro-4-methoxypyrimidine, the C2 chlorine is the more reactive SNAr site. For 2,4-dichloropyrimidine, C4 is favored over C2, but a second orthogonal cross-coupling handle (C5-Br) is absent. |
| Quantified Difference | Not quantifiable as a direct yield difference; the distinction is in the site of reactivity (C4 vs. C2) and the presence of a C5-Br handle for subsequent functionalization. |
| Conditions | Reaction with isopropylamine (72.4 mmol) and DIPEA (21.6 mmol) in THF at 80°C for 5 hours [1]. |
Why This Matters
This high-yielding, predictable chemoselectivity is essential for building diverse libraries of trisubstituted pyrimidines in a controlled, stepwise manner, minimizing purification challenges.
- [1] Abbisko Therapeutics Co., Ltd. (2020). Azaheteroaryl derivative with csf1r inhibitory activity, preparation method and application thereof. Chinese Patent CN110461841B. View Source
- [2] ScienceDirect. (n.d.). Suzuki Reaction. In Comprehensive Organic Synthesis II (Second Edition). View Source
